An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Lys8-Conopressin S
An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Lys8-Conopressin S
Abstract
This technical guide provides a comprehensive overview of Lys8-conopressin S, a key member of the conopressin family of peptides derived from cone snail venom. We delve into its discovery, origin, and unique molecular architecture that positions it as a valuable tool for neuropharmacology. This document offers researchers, scientists, and drug development professionals a detailed exploration of its biological mechanism of action on the vasopressin/oxytocin family of G-protein coupled receptors. Furthermore, we present field-proven, step-by-step protocols for the chemical synthesis, purification, and characterization of Lys8-conopressin S, designed to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for laboratories investigating neuropeptide signaling and developing novel therapeutics targeting the vasopressin and oxytocin systems.
Introduction: The Conopressins, a Venomous Link to Neurohypophyseal Signaling
The vasopressin/oxytocin superfamily represents one of the most ancient and conserved neuropeptide signaling systems in the animal kingdom, dating back over 600 million years.[1] In mammals, arginine-vasopressin (AVP) and oxytocin (OT) are critical neurohypophyseal hormones that regulate a vast array of physiological processes, from water balance and blood pressure to complex social behaviors.[2] The discovery of peptides within the venom of predatory cone snails that bear a striking structural resemblance to AVP and OT opened a new chapter in the study of this system.[3] These peptides, termed conopressins, are disulfide-poor conopeptides that have evolved as potent tools for prey capture, likely by modulating the physiological systems of the target organism.[3][4]
The first conopressins, conopressin-G and conopressin-S, were isolated from the fish-hunting cone snails Conus geographus and Conus striatus, respectively.[3] Their discovery was initially prompted by the characteristic grooming and scratching behaviors they induced upon intracerebral injection in mice, a hallmark of central vasopressin activity.[2] This guide will focus specifically on Lys8-conopressin S, a significant analog in this family, providing the technical foundation required for its study and application.
Discovery and Origin of Conopressins
The journey to identifying conopressins began with the systematic fractionation of cone snail venom. These venoms are remarkably complex libraries of bioactive peptides, and their deconvolution requires robust analytical techniques.[5] Conopressin activity was first noted in extracts from molluscan ganglia in 1975, predating its characterization from Conus venom.[6] However, the definitive isolation and sequencing of conopressin-G and conopressin-S from Conus venom firmly established them as venom components.[1][3]
Interestingly, Lys-conopressin-G was later identified not only in other venomous cone snails like Conus imperialis but also in non-venomous gastropods, suggesting that these peptides may serve a dual role as both endogenous hormones in some species and venom components in others.[1][7] This evolutionary path highlights nature's efficiency in repurposing molecular templates for different biological functions. The conopressins found in piscivorous (fish-hunting) cone snails often show higher sequence similarity to fish vasotocin (the fish analogue of vasopressin), indicating a clear evolutionary pressure to mimic the prey's endogenous hormones.[2][4]
Molecular Architecture of Lys8-Conopressin S
Lys8-conopressin S is a nonapeptide with the primary sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2. Its structure is defined by several key features that are crucial for its biological activity.
-
Cyclic Structure: A disulfide bond between the cysteine residues at positions 1 and 6 creates a 20-membered cyclic ring.[8] This covalent linkage is a hallmark of the entire vasopressin/oxytocin superfamily and is essential for imposing the conformational constraint required for receptor binding.
-
The "Tail": A flexible C-terminal tripeptide tail (Pro-Lys-Gly) follows the cyclic core.
-
Position 8: The amino acid at position 8 is a critical determinant of receptor selectivity. In the vasopressin family, this residue is typically a basic amino acid (Arginine or Lysine), while in the oxytocin family, it is a neutral, hydrophobic residue (Leucine).[8] The presence of Lysine in Lys8-conopressin S places it structurally within the vasopressin branch of the family.
-
Position 4: Many conopressins, including Lys8-conopressin S, feature a basic Arginine residue at position 4 within the ring. This is a distinguishing feature, as this position is a neutral Glutamine in mammalian AVP and OT, and its presence can significantly alter receptor interactions.[3][7]
-
C-Terminal Amidation: The peptide is C-terminally amidated, a common post-translational modification that protects against degradation by exopeptidases and is often crucial for biological activity.[7]
The table below provides a comparative alignment of Lys8-conopressin S with human vasopressin, oxytocin, and other representative conopressins.
| Peptide | Sequence (Cys1-Cys6 Bridge) | Origin |
| Lys8-Conopressin S | C I I R N C P K G-NH2 | Conus striatus (modified)[9] |
| Conopressin-G | C F I R N C P K G-NH2 | Conus geographus[3] |
| Conopressin-S | C I I R N C P R G-NH2 | Conus striatus[3] |
| Arginine Vasopressin (AVP) | C Y F Q N C P R G-NH2 | Human[2] |
| Oxytocin (OT) | C Y I Q N C P L G-NH2 | Human[2] |
| Conopressin-T | C F I R N C L K V -NH2 | Conus tulipa[2] |
Biological Activity and Mechanism of Action
Conopressins exert their effects by binding to and modulating vasopressin and oxytocin G-protein coupled receptors (GPCRs).[6][9] These receptors are crucial drug targets, and conopressins provide unique molecular probes to study their function. Lys8-conopressin S, with its vasopressin-like structure, is expected to primarily target vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OTR).
The specific receptor subtype interactions determine the downstream cellular response.
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V1a and Oxytocin Receptors: These receptors typically couple to Gαq/11 proteins. Upon agonist binding, this activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.[2]
-
V2 Receptors: These receptors couple to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA). This pathway is central to the antidiuretic effects of vasopressin in the kidney.[2]
The functional outcome of a conopressin binding to a receptor can be agonism, partial agonism, or antagonism, depending on subtle structural differences in both the peptide and the receptor.[2] For instance, conopressin-T acts as a selective antagonist at the human V1a receptor, demonstrating how minor sequence changes can flip the functional switch.[10] The study of Lys8-conopressin S and its analogs provides critical structure-activity relationship (SAR) data for designing novel, selective ligands for these important receptors.[11][12]
Canonical GPCR signaling pathways for vasopressin/oxytocin receptors.
Methodological Guide to Lys8-Conopressin S Research
This section provides validated, step-by-step protocols essential for the synthesis and study of Lys8-Conopressin S. The causality for key steps is explained to provide a deeper understanding of the process.
Experimental Workflow Overview
The overall process for obtaining and characterizing synthetic Lys8-conopressin S follows a logical progression from synthesis to validation.
Workflow for synthesis and characterization of Lys8-conopressin S.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of the linear Lys8-conopressin S peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Automated peptide synthesizer or manual synthesis vessel
Methodology:
-
Resin Preparation:
-
Start with 100 mg of Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution).
-
Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Causality: Swelling the resin exposes the reactive sites for the first amino acid coupling.
-
-
Fmoc Deprotection (First Amino Acid - Glycine):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
Causality: Piperidine is a base that removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.
-
-
Amino Acid Coupling (Glycine):
-
In a separate tube, pre-activate Fmoc-Gly-OH (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
Causality: HBTU is a coupling reagent that forms a highly reactive ester with the amino acid's carboxyl group, facilitating rapid amide bond formation with the free amine on the resin. DIPEA acts as a base to neutralize the reaction.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Lys, Pro, Cys, Asn, Arg, Ile, Ile, Cys), using the appropriate protected amino acid at each stage.
-
-
Final Deprotection:
-
After the final amino acid (Fmoc-Cys(Trt)-OH) is coupled, perform a final Fmoc deprotection step as described in Step 2.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Protocol: Cleavage, Deprotection, and Disulfide Formation
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Methodology:
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin).
-
Agitate for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Trt, Pbf). TIS and water act as scavengers to trap reactive cations released during deprotection, preventing side reactions.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Disulfide Bond Formation (Oxidation):
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-0.5 mg/mL.
-
Causality: A dilute concentration and slightly basic pH favor intramolecular disulfide bond formation over intermolecular polymerization.
-
Add 10% DMSO by volume.
-
Stir the solution, open to the air, for 12-24 hours at room temperature. Monitor the reaction progress by taking aliquots for LC-MS analysis.
-
Causality: DMSO acts as a mild oxidant to facilitate the formation of the disulfide bridge between the two free thiol groups of the cysteine residues.
-
Once the reaction is complete (indicated by the disappearance of the linear peptide mass peak and the appearance of the cyclized peptide mass peak, M-2 Da), lyophilize the solution.
-
Protocol: Purification and Characterization
Materials:
-
Reverse-Phase HPLC (RP-HPLC) system
-
Preparative and analytical C18 columns
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Methodology:
-
RP-HPLC Purification:
-
Dissolve the lyophilized crude cyclic peptide in a minimal amount of Solvent A.
-
Purify the peptide on a preparative C18 column using a linear gradient, for example, 5-45% Solvent B over 40 minutes, at a flow rate of 10 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions on an analytical C18 column with a faster gradient to assess purity. Pool fractions with >95% purity.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Causality: RP-HPLC separates the target peptide from impurities and failed sequences based on hydrophobicity. The C18 stationary phase retains more hydrophobic molecules, which are then eluted by increasing the concentration of the organic solvent (acetonitrile).
-
-
Characterization by Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Analyze by ESI-MS to confirm the molecular weight. The observed mass should match the theoretical mass of Lys8-conopressin S (Monoisotopic Mass: ~1000.5 Da).
-
Causality: ESI-MS provides a precise mass measurement, confirming the correct amino acids were incorporated and that the disulfide bond (loss of 2 Da from the linear precursor) has formed.
-
Conclusion and Future Directions
Lys8-conopressin S and its congeners are more than just venom components; they are sophisticated molecular tools forged by evolution. They provide invaluable insights into the structure-function relationships of the vasopressin/oxytocin receptor family, enabling the design of receptor-selective agonists and antagonists.[3] The anti-inflammatory and behavioral effects observed for some conopressins suggest therapeutic potential beyond the classical endocrine roles of this system.[3] As synthesis and screening technologies advance, the detailed study of peptides like Lys8-conopressin S will continue to fuel drug discovery efforts, potentially leading to novel treatments for pain, inflammation, and various neurological and psychiatric disorders. This guide provides the fundamental protocols and scientific rationale to empower researchers to explore this exciting frontier of neuropeptide pharmacology.
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